Eclitasertib, also known by its synonyms DNL-758 and SAR-443122, is a small molecule drug classified as a receptor-interacting serine/threonine-protein kinase 1 inhibitor. It has been primarily developed for the treatment of inflammatory conditions, particularly ulcerative colitis. The molecular formula of Eclitasertib is , and it has been assigned the CAS Registry Number 2125450-76-0. The compound is currently in Phase 2 clinical trials, indicating its potential efficacy in therapeutic applications against various diseases related to inflammation and cell death mechanisms .
Eclitasertib was developed as part of a broader effort to create novel inhibitors targeting the receptor-interacting protein kinase 1 pathway, which plays a crucial role in regulating cell death and inflammation. The compound is part of a class of nitrile-containing antiviral compounds, which have shown promise in treating viral infections and inflammatory diseases . Its classification as a small molecule drug allows it to be administered orally or intravenously, making it versatile for clinical use.
The synthesis of Eclitasertib involves several advanced organic chemistry techniques. Notably, methods such as microwave-assisted synthesis and ultrasound synthesis have been employed to enhance reaction efficiency and yield. These methods are designed to minimize environmental impact by using green solvents and catalysts .
Eclitasertib's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its biological activity. The InChIKey for Eclitasertib is XUZICJHIIJCKQQ-ZDUSSCGKSA-N, which aids in database searches for chemical properties and interactions.
Eclitasertib undergoes various chemical reactions that are critical for its function as an inhibitor. Key reactions include:
Eclitasertib exerts its effects primarily through the inhibition of receptor-interacting protein kinase 1. This kinase is involved in pathways that regulate apoptosis and necroptosis, making it a significant target in inflammatory diseases.
Eclitasertib possesses several notable physical and chemical properties:
Eclitasertib's primary application lies in its potential as a therapeutic agent for treating ulcerative colitis. Its ability to inhibit receptor-interacting protein kinase 1 makes it a candidate for addressing other inflammatory diseases as well.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: